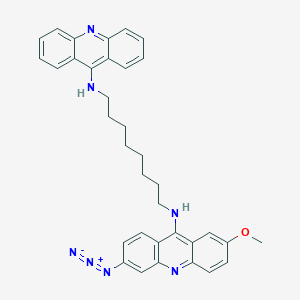
Amaaod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, with its unique azido and methoxy functional groups, is of particular interest in medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” typically involves multiple steps:
Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azido group: This step often involves the substitution of a halogenated precursor with sodium azide under mild conditions.
Linking the diamine chain: This involves coupling reactions, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel derivatives: Used as a precursor for synthesizing other biologically active compounds.
Biology
DNA intercalation: Acridine derivatives are known to intercalate into DNA, affecting its function and structure.
Medicine
Anticancer agents: Potential use in developing new anticancer drugs due to its ability to interact with DNA.
Antimicrobial agents: Possible applications in developing new antibiotics.
Industry
Dye manufacturing: Acridine derivatives are used in the production of dyes and pigments.
Wirkmechanismus
The compound exerts its effects primarily through interaction with DNA. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The methoxy group may enhance the compound’s solubility and bioavailability. The diamine chain allows for flexible binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
“N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” is unique due to its combination of azido and methoxy functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
116273-54-2 |
|---|---|
Molekularformel |
C35H35N7O |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
N-acridin-9-yl-N'-(6-azido-2-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C35H35N7O/c1-43-25-17-19-32-29(23-25)35(28-18-16-24(41-42-36)22-33(28)40-32)38-21-11-5-3-2-4-10-20-37-34-26-12-6-8-14-30(26)39-31-15-9-7-13-27(31)34/h6-9,12-19,22-23H,2-5,10-11,20-21H2,1H3,(H,37,39)(H,38,40) |
InChI-Schlüssel |
RVMSVFZQNRNRLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Key on ui other cas no. |
116273-54-2 |
Synonyme |
AMAAOD N-(3-azido-7-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine N-(6-azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















